Cas no 84467-83-4 (1-1-(4-chlorophenyl)cyclobutylethan-1-amine)

1-1-(4-Chlorophenyl)cyclobutylethan-1-amine is a specialized organic compound featuring a cyclobutyl core substituted with a 4-chlorophenyl group and an ethanamine moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability in drug development applications. Its rigid cyclobutyl framework may contribute to conformational stability, aiding in the design of targeted bioactive molecules. The compound's amine functionality allows for further derivatization, enabling its use in the preparation of more complex structures. Suitable for research applications, it offers synthetic versatility in medicinal chemistry and material science.
1-1-(4-chlorophenyl)cyclobutylethan-1-amine structure
84467-83-4 structure
Product name:1-1-(4-chlorophenyl)cyclobutylethan-1-amine
CAS No:84467-83-4
MF:
MW:
CID:4659981
PubChem ID:13083142

1-1-(4-chlorophenyl)cyclobutylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl-
    • 1-1-(4-chlorophenyl)cyclobutylethan-1-amine

1-1-(4-chlorophenyl)cyclobutylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1072841-0.25g
1-[1-(4-chlorophenyl)cyclobutyl]ethan-1-amine
84467-83-4 95%
0.25g
$594.0 2023-10-28
Enamine
EN300-1072841-5.0g
1-[1-(4-chlorophenyl)cyclobutyl]ethan-1-amine
84467-83-4 95%
5g
$3479.0 2023-06-10
A2B Chem LLC
AX24003-250mg
1-(1-(4-chlorophenyl)cyclobutyl)ethan-1-amine
84467-83-4 95%
250mg
$661.00 2024-04-19
Enamine
EN300-1072841-0.05g
1-[1-(4-chlorophenyl)cyclobutyl]ethan-1-amine
84467-83-4 95%
0.05g
$278.0 2023-10-28
Enamine
EN300-1072841-10.0g
1-[1-(4-chlorophenyl)cyclobutyl]ethan-1-amine
84467-83-4 95%
10g
$5159.0 2023-06-10
1PlusChem
1P01DTTV-5g
Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl-
84467-83-4 95%
5g
$4362.00 2024-04-21
A2B Chem LLC
AX24003-5g
1-(1-(4-chlorophenyl)cyclobutyl)ethan-1-amine
84467-83-4 95%
5g
$3698.00 2024-04-19
Aaron
AR01DU27-5g
Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl-
84467-83-4 95%
5g
$4809.00 2023-12-14
A2B Chem LLC
AX24003-1g
1-(1-(4-chlorophenyl)cyclobutyl)ethan-1-amine
84467-83-4 95%
1g
$1299.00 2024-04-19
A2B Chem LLC
AX24003-50mg
1-(1-(4-chlorophenyl)cyclobutyl)ethan-1-amine
84467-83-4 95%
50mg
$328.00 2024-04-19

Additional information on 1-1-(4-chlorophenyl)cyclobutylethan-1-amine

Chemical Profile of 1-1-(4-chlorophenyl)cyclobutylethan-1-amine (CAS No. 84467-83-4)

1-1-(4-chlorophenyl)cyclobutylethan-1-amine, identified by its Chemical Abstracts Service number CAS No. 84467-83-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic amines, characterized by its cyclobutyl and chlorophenyl substituents, which contribute to its unique chemical properties and potential biological activities. The molecular structure of this amine exhibits a fused ring system, making it a candidate for further exploration in drug design and development.

The chemical structure of 1-1-(4-chlorophenyl)cyclobutylethan-1-amine consists of a cyclobutyl ring attached to an ethanamine backbone, with a 4-chlorophenyl group at the terminal position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of the chloro substituent on the phenyl ring enhances lipophilicity while also introducing a potential site for metabolic transformation or further functionalization.

In recent years, there has been growing interest in developing novel pharmacological agents that leverage complex molecular architectures to achieve high selectivity and efficacy. 1-1-(4-chlorophenyl)cyclobutylethan-1-amine has been studied as a potential scaffold for small-molecule drugs due to its ability to modulate various biological pathways. Its structural features suggest potential applications in the treatment of neurological disorders, where precise targeting is crucial. Additionally, the compound’s stability under different pH conditions makes it a promising candidate for formulation into oral or injectable pharmaceuticals.

One of the most compelling aspects of 1-1-(4-chlorophenyl)cyclobutylethan-1-amine is its versatility in chemical modification. Researchers have explored various derivatives of this compound, incorporating additional functional groups to enhance its pharmacokinetic properties or to fine-tune its biological activity. For instance, alkylation or acylation at the amine nitrogen can alter solubility and metabolic clearance rates, while modifications at the cyclobutyl ring can influence binding affinity to protein targets. These modifications underscore the compound’s utility as a building block in medicinal chemistry.

The synthesis of 1-1-(4-chlorophenyl)cyclobutylethan-1-amine involves multi-step organic reactions, typically starting from commercially available precursors such as 4-chlorobenzaldehyde and cyclobutanone. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient routes to this compound, reducing both cost and environmental impact. Such improvements are critical for transitioning laboratory-scale discoveries into scalable manufacturing processes suitable for clinical trials and commercial production.

From a computational chemistry perspective, 1-1-(4-chlorophenyl)cyclobutylethan-1-amine has been subjected to extensive molecular modeling studies to predict its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure, helping researchers rationalize observed biological activities. These computational approaches are complemented by experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, ensuring that structural hypotheses are accurately confirmed.

The pharmacological profile of 1-1-(4-chlorophenyl)cyclobutylethan-1-amine has been evaluated in several preclinical models, revealing potential therapeutic benefits across multiple disease areas. Initial studies suggest that this compound may exhibit inhibitory effects on enzymes involved in inflammation or neurotransmitter signaling. Furthermore, its ability to cross the blood-brain barrier has been noted, making it an attractive candidate for central nervous system (CNS) drug development. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.

In conclusion, 1-1-(4-chlorophenyl)cyclobutylethan-1-amine (CAS No. 84467-83-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis, modification potential, and computational analysis provide a strong foundation for developing novel therapeutics aimed at addressing unmet medical needs. As research continues in this field, 1 - - ( 4 - chlorophenyl ) cyclobutylethan - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ------------------------------------------ --- aniline, along with related derivatives, will likely play an increasingly important role in shaping future drug discovery efforts.

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